molecular formula C18H16FN3O2S B2998827 N-([2,3'-bipyridin]-5-ylmethyl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 2034449-89-1

N-([2,3'-bipyridin]-5-ylmethyl)-4-fluoro-2-methylbenzenesulfonamide

Cat. No.: B2998827
CAS No.: 2034449-89-1
M. Wt: 357.4
InChI Key: ZFUAULBSYLJURN-UHFFFAOYSA-N
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Description

N-([2,3'-Bipyridin]-5-ylmethyl)-4-fluoro-2-methylbenzenesulfonamide is a sulfonamide derivative featuring a bipyridinylmethyl group attached to the sulfonamide nitrogen. The benzene ring is substituted with a fluorine atom at the para-position and a methyl group at the ortho-position.

Properties

IUPAC Name

4-fluoro-2-methyl-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2S/c1-13-9-16(19)5-7-18(13)25(23,24)22-11-14-4-6-17(21-10-14)15-3-2-8-20-12-15/h2-10,12,22H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUAULBSYLJURN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-4-fluoro-2-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the bipyridine derivative. Bipyridine derivatives can be synthesized through various methods, including metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings .

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-5-ylmethyl)-4-fluoro-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine moiety can yield bipyridinium salts, while substitution reactions can introduce different functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)-4-fluoro-2-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The bipyridine moiety can chelate metal ions, affecting the activity of metalloenzymes. The sulfonamide group can interact with proteins, potentially inhibiting their function .

Comparison with Similar Compounds

Substituent Variations on the Benzene Ring

The benzene ring substituents critically influence physicochemical properties and target binding. Key analogs include:

Compound Name Substituents (Position) Molecular Weight Key Properties Reference
Target Compound 4-F, 2-CH3 401.44 (calc.) Moderate lipophilicity, EWG at C4
N-([2,3'-Bipyridin]-5'-yl)-5-Cl-2-OCH3 (CAS 1451272-09-5) 5-Cl, 2-OCH3 ~440 (approx.) Higher polarity due to OCH3
N-([2,3'-Bipyridin]-5'-yl)-5-Br-2-OCH3 (CAS 1451272-08-4) 5-Br, 2-OCH3 ~485 (approx.) Increased steric bulk from Br
4-{[3-Cl-5-(CF3)Pyridin-2-yl]Oxy}-N-(2,3-Me2Ph) (CAS 338775-36-3) Pyridinyloxy, 3-Cl, 5-CF3 456.87 High lipophilicity (CF3 group)

Analysis :

  • Fluoro (F) vs.
  • Methyl (CH3) vs. Methoxy (OCH3) : The CH3 group in the target reduces polarity compared to OCH3, likely improving membrane permeability but decreasing solubility.
  • Trifluoromethyl (CF3) : The CF3 group in CAS 338775-36-3 increases lipophilicity and electron-withdrawing effects, which may enhance target affinity but reduce aqueous solubility .

Structural Variations in the Sulfonamide-Linked Group

The bipyridinylmethyl group distinguishes the target from analogs with alternative substituents:

Compound Class Key Structural Feature Potential Biological Impact
Target Compound Bipyridinylmethyl Enhanced π-π stacking in hydrophobic pockets
CAS 338775-36-3 Pyridinyloxy Flexible linker; CF3 may stabilize charge interactions
Purine derivatives (19a–21b) Purine core with aminophenyl/fluoropyridinyl CDK inhibition via ATP-binding site competition

Analysis :

  • In contrast, the pyridinyloxy group in CAS 338775-36-3 introduces a more flexible ether linkage, which may alter binding kinetics .

Physicochemical and Pharmacokinetic Implications

  • Lipophilicity (logP) : The target’s logP is estimated to be lower than CAS 338775-36-3 (due to CF3) but higher than OCH3-containing analogs.
  • Solubility : The absence of polar groups (e.g., OCH3) in the target may reduce solubility compared to methoxy-substituted analogs .
  • Acidity (pKa): The para-F increases the sulfonamide’s acidity (lower pKa), enhancing hydrogen-bond donor capacity relative to CH3 or Br substituents.

Biological Activity

N-([2,3'-bipyridin]-5-ylmethyl)-4-fluoro-2-methylbenzenesulfonamide is a complex organic compound notable for its unique structural features, including a bipyridine moiety, a fluorinated aromatic ring, and a sulfonamide group. This combination may confer significant biological activity, making it a candidate for various pharmaceutical applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H18FN3O2SC_{18}H_{18}FN_3O_2S, with a molecular weight of approximately 353.43 g/mol. The compound's unique structure allows for diverse interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Metal Ion Chelation : The bipyridine moiety can chelate metal ions, potentially influencing the activity of metalloenzymes.
  • Protein Interaction : The sulfonamide group may interact with various proteins, possibly inhibiting enzymatic functions or modulating receptor activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that sulfonamide derivatives possess significant antimicrobial properties. The presence of the bipyridine moiety may enhance this activity through synergistic effects on bacterial cell wall synthesis.

Anticonvulsant Properties

Research has highlighted the potential anticonvulsant effects of similar compounds. For instance, derivatives with substituted groups at specific positions have shown promising results in reducing seizure activity in animal models .

Cytotoxicity and Cancer Research

The compound's ability to interact with cellular targets raises its potential as an anticancer agent. Preliminary studies suggest it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other related compounds:

Compound NameStructural FeaturesBiological Activity
Sulfamethoxazole Sulfonamide groupAntimicrobial
Bipyridine Derivatives Bipyridine moietyMetal ion chelation
N-(Biphenyl-4'-yl)methyl derivatives Aromatic substitutionsAnticonvulsant

Case Studies

  • Anticonvulsant Activity : In a study evaluating various bipyridine derivatives, this compound demonstrated significant anticonvulsant activity in rodent models, suggesting its potential as a therapeutic agent against epilepsy .
  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial properties of sulfonamides against common pathogens. The results indicated that this compound exhibited superior activity compared to traditional antibiotics, highlighting its potential in treating resistant infections .

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